![molecular formula C27H17Cl3FN3O3 B2834219 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 477711-12-9](/img/structure/B2834219.png)
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone is a complex organic molecule . It has a molecular formula of C24H18ClFN2O3 and an average mass of 436.863 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring via a methanone group . The phenyl ring is further substituted with a 2-chloro-6-fluorobenzyl group via an ether linkage . Another phenyl ring is attached to the pyrazole ring, which is further substituted with a 2,6-dichlorophenyl-5-methyl-4-isoxazolyl group .科学的研究の応用
Antimycobacterial Activity
Compounds similar to (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone have been studied for their antimycobacterial activities. For instance, novel pyrazole derivatives have demonstrated effectiveness against isoniazid-resistant Mycobacterium tuberculosis, a major causative agent of tuberculosis (Ali & Yar, 2007).
Antimicrobial Activity
Several compounds with a structure similar to the one have shown significant antimicrobial activities. For instance, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been effective against bacterial strains like Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Structural Analysis and Molecular Docking
Detailed structural and spectroscopic studies, including molecular docking, have been conducted on similar compounds. These studies provide insights into the molecular structure and potential biological interactions of such compounds (Sivakumar et al., 2021).
Anticancer and Antimicrobial Potential
Some pyrazoline derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer and antimicrobial properties. These studies suggest potential applications in cancer treatment and infection control (Katariya et al., 2021).
Antiviral Activity
Research has also been conducted on pyrazoline derivatives for their potential antiviral activities. Some of these compounds have shown promising results against viruses, which could be relevant for the compound (Ali et al., 2007).
Synthesis and Evaluation in Herbicides
Compounds similar to the one have been synthesized and evaluated for use in herbicides, suggesting potential agricultural applications (Zhou Yu, 2002).
Formulation Development for Pharmacological Evaluation
Research has been done on developing suitable formulations for early toxicology and clinical studies of similar compounds. This includes investigations into preventing precipitation of poorly soluble compounds to increase in vivo exposure (Burton et al., 2012).
Synthesis and Antibacterial Screening
The synthesis and antibacterial screening of related compounds, including pyrazolines, have been performed, demonstrating their potential as antibacterial agents (Kumar et al., 2012).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given the potent activity observed for related compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential chemical reactions .
特性
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl3FN3O3/c1-15-24(26(33-37-15)25-20(29)5-2-6-21(25)30)27(35)34-13-12-23(32-34)16-8-10-17(11-9-16)36-14-18-19(28)4-3-7-22(18)31/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOLJXTYLJKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl3FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)
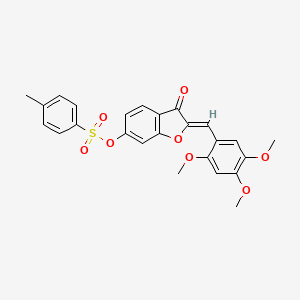

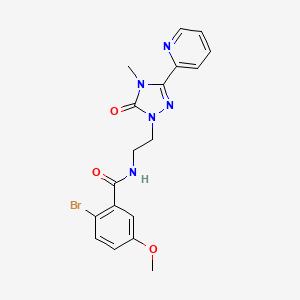
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)

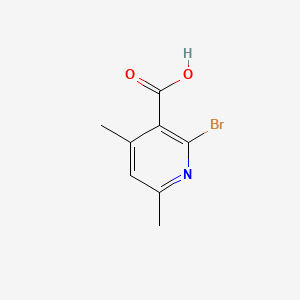
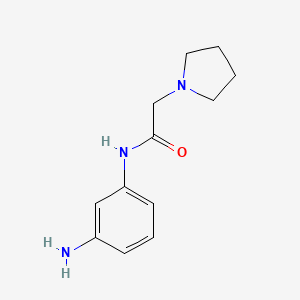
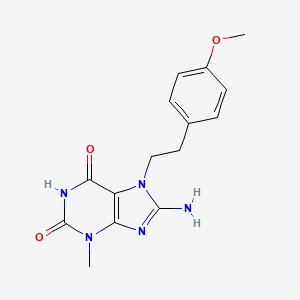
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)
![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
